molecular formula C19H17N5O3S B2591958 N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide CAS No. 1351659-44-3

N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide

Cat. No.: B2591958
CAS No.: 1351659-44-3
M. Wt: 395.44
InChI Key: SEZMRMGWFBTSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2-Phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a fused thiazolo[5,4-c]pyridine core. The molecule is substituted at the 5-position with a phenoxyacetyl group and at the 2-position with a pyrazine-2-carboxamide moiety. The phenoxyacetyl group could influence lipophilicity and metabolic stability, while the pyrazine carboxamide may enhance hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

N-[5-(2-phenoxyacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c25-17(12-27-13-4-2-1-3-5-13)24-9-6-14-16(11-24)28-19(22-14)23-18(26)15-10-20-7-8-21-15/h1-5,7-8,10H,6,9,11-12H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZMRMGWFBTSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazolopyridine core, which can be achieved through the condensation of a suitable pyridine derivative with a thioamide. The pyrazine ring is then introduced via a cyclization reaction, often using a reagent such as 2-chloropyrazine. The phenoxyacetyl group is added through an acylation reaction, typically using phenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, which can enhance reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, may be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Thiazolo[5,4-c]pyridine Core Formation

The thiazolo[5,4-c]pyridine scaffold is typically synthesized via cyclocondensation reactions. For example:

  • Cyclization of thioamide intermediates with α-haloketones under basic conditions (e.g., K₂CO₃ in DMSO) forms the thiazole ring .

  • Halogenation (e.g., bromination) at the pyridine C2 position facilitates subsequent coupling reactions .

Pyrazine-2-carboxamide Attachment

The pyrazine-2-carboxamide moiety is introduced via:

  • Nucleophilic substitution : Reaction of halogenated pyrazine derivatives with amine-functionalized intermediates under Pd-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) .

  • Carboxamide coupling : Use of condensing agents (e.g., DCC, HATU) to link pyrazine-2-carboxylic acid to the thiazolo-pyridine amine group .

Phenoxyacetyl Group Installation

The 2-phenoxyacetyl group is introduced through:

  • Acylation : Reaction of the secondary amine on the tetrahydrothiazolo-pyridine ring with phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) .

  • Ester hydrolysis : If starting from a phenoxyacetic acid ester, hydrolysis under acidic or basic conditions yields the active acetyl group .

Thiazole Ring Reactivity

  • Electrophilic substitution : The sulfur atom in the thiazole ring participates in coordination with metal catalysts (e.g., Pd, Ni) during cross-coupling reactions .

  • Oxidation : The thiazole ring is stable under mild oxidative conditions but may degrade under strong oxidants (e.g., KMnO₄) .

Pyrazine Carboxamide Reactivity

  • Hydrolysis : The carboxamide group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield pyrazine-2-carboxylic acid .

  • Intramolecular hydrogen bonding : Stabilizes the planar structure, reducing reactivity toward nucleophiles .

Phenoxyacetyl Group Reactivity

  • Esterification/transesterification : Reacts with alcohols under acidic catalysis (H₂SO₄) .

  • Nucleophilic attack : The acetyl carbonyl is susceptible to attack by amines, forming secondary amides .

pH-Dependent Stability

  • Acidic conditions (pH < 3) : Protonation of the pyrazine nitrogen leads to ring-opening degradation .

  • Basic conditions (pH > 10) : Hydrolysis of the carboxamide and ester groups occurs, forming carboxylic acids and phenols .

Thermal Stability

  • Decomposition temperature : ~220°C (TGA data for analogous compounds) .

  • Thermolysis products : Include CO₂, NH₃, and fragmented aromatic byproducts .

Metal-Catalyzed Modifications

  • Suzuki-Miyaura coupling : The brominated thiazolo-pyridine intermediate reacts with aryl boronic acids to introduce substituents (e.g., phenyl groups) .

  • Hydrogenation : Selective reduction of the tetrahydrothiazolo-pyridine double bond using Pd/C or Raney Ni .

Enzyme-Targeted Reactivity

  • HIV-1 integrase inhibition : The pyrazine carboxamide group chelates Mg²⁺ ions in the enzyme active site, mimicking related inhibitors .

  • Hydrogen bonding with kinases : The phenoxyacetyl group interacts with hydrophobic pockets in kinase binding sites .

Comparative Reaction Data

Reaction Type Conditions Yield (%) Key Byproducts Ref.
Thiazole cyclizationK₂CO₃, DMSO, 80°C, 12h78Unreacted thioamide
Pyrazine amidationHATU, DIPEA, DMF, RT, 4h85Pyrazine-2-carboxylic acid
PhenoxyacylationPhenoxyacetyl chloride, Et₃N, CH₂Cl₂, 0°C92Diacetylated product
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane, 100°C, 8h67Dehalogenated byproduct

Key Research Findings

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structures to N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that derivatives can modulate pathways involved in tumor growth and metastasis.
  • Neuroprotective Effects :
    • The thiazolo-pyridine framework has been associated with neuroprotective properties. Investigations into related compounds suggest potential benefits in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
  • Anti-inflammatory Properties :
    • Compounds derived from this scaffold have been studied for their ability to inhibit pro-inflammatory cytokines. This makes them candidates for developing treatments for chronic inflammatory diseases.

Case Studies

  • In Vitro Studies :
    • In vitro assays have shown that the compound can inhibit specific enzyme activities related to cancer cell survival. For instance, studies involving various cancer cell lines demonstrated a dose-dependent response in cell viability assays.
  • In Vivo Models :
    • Animal studies have provided insights into the pharmacokinetics and pharmacodynamics of the compound. For example, administration of similar thiazolo-pyridine derivatives in rodent models resulted in significant tumor size reduction compared to control groups.
  • Mechanistic Insights :
    • Mechanistic studies revealed that the compound may exert its effects through modulation of signaling pathways such as the PI3K/Akt pathway, which is critical for cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

The thiazolo[5,4-c]pyridine core distinguishes the target compound from analogs such as pyrazolo[1,5-a]pyrimidine () and triazolo[1,5-a]pyrimidine (). These cores differ in aromaticity and electronic properties:

  • Pyrazolo[1,5-a]pyrimidine () : A bicyclic system with two nitrogen atoms, enhancing hydrogen-bonding capacity.
  • Triazolo[1,5-a]pyrimidine () : Incorporates a triazole ring, increasing metabolic resistance and rigidity .

Substituent Analysis

  • Target Compound: Phenoxyacetyl (electron-withdrawing) and pyrazine carboxamide (polar, hydrogen-bond donor/acceptor).
  • Compound : Thienyl (aromatic heterocycle), trifluoromethyl (lipophilic, electron-withdrawing), and 4-methoxybenzyl (enhanced solubility via methoxy group) .
  • Compound : Chloro-phenyl (hydrophobic, sterically bulky) and thiophen-2-yl (planar, π-π interactions) .

Hypothesized Impact on Physicochemical and Pharmacological Properties

  • Solubility : The pyrazine carboxamide in the target compound may improve aqueous solubility compared to the trifluoromethyl and chloro-phenyl groups in analogs, which increase hydrophobicity.
  • Metabolic Stability: The trifluoromethyl group in ’s compound likely enhances resistance to oxidative metabolism, whereas the phenoxyacetyl group in the target compound may be susceptible to esterase cleavage.
  • Target Binding : Thiazolo[5,4-c]pyridine’s sulfur atom could facilitate interactions with metal ions in enzymatic active sites, unlike the nitrogen-rich cores of analogs .

Methodologies in Structural Analysis

X-ray crystallography using SHELX software () has been pivotal in resolving the conformations of such heterocyclic systems. SHELX’s robustness in small-molecule refinement ensures accurate determination of bond lengths and angles, critical for comparing steric and electronic profiles across analogs .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight* Hypothesized Properties
Target Compound Thiazolo[5,4-c]pyridine Phenoxyacetyl, pyrazine carboxamide ~458.5 g/mol Moderate solubility, moderate metabolic stability
N-(4-Methoxybenzyl)-... () Pyrazolo[1,5-a]pyrimidine Thienyl, trifluoromethyl, methoxybenzyl ~475.5 g/mol High lipophilicity, enhanced metabolic stability
5-(4-Chloro-phenyl)-... () Triazolo[1,5-a]pyrimidine Chloro-phenyl, thiophen-2-yl ~386.9 g/mol High rigidity, potential CYP inhibition

*Calculated based on molecular formulas.

Biological Activity

N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with related compounds.

Structural Overview

The compound features a unique structural arrangement combining a thiazolo[5,4-c]pyridine ring and a pyrazine-2-carboxamide moiety. Its molecular formula is C19H17N5O3SC_{19}H_{17}N_{5}O_{3}S with a molecular weight of 395.4 g/mol . The presence of the phenoxyacetyl group suggests potential interactions with various biological targets.

  • Anticoagulant Activity : Preliminary studies indicate that this compound acts as a Factor Xa inhibitor , positioning it as a candidate for anticoagulant therapies. Factor Xa plays a crucial role in the coagulation cascade, and its inhibition can prevent thrombus formation .
  • Anti-inflammatory Properties : The structural components hint at potential anti-inflammatory effects. While specific mechanisms remain to be elucidated, compounds with similar structures have shown promise in modulating inflammatory pathways .
  • Antitumor Activity : The compound's ability to inhibit cancer cell proliferation has been suggested through structural analogs that exhibit anticancer properties. Further investigations are needed to confirm its efficacy against various cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acidLacks phenoxyacetamide moietySimpler structure; fewer potential interactions
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamideBenzyl substitution instead of methylDifferent substitution pattern affects biological activity
4-Nitrobenzamide derivativesContains nitrobenzamide but different heterocyclesDifferent pharmacological profiles due to varied ring systems

This comparison highlights how the distinct combination of functional groups in this compound contributes to its unique biological profile .

Case Studies and Research Findings

Recent research has focused on evaluating the biological activity of related compounds within the context of cancer and infectious diseases:

  • Anticancer Studies : A series of pyrazoline derivatives demonstrated significant anticancer activity against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM . This indicates that modifications in similar compounds could lead to enhanced anticancer properties.
  • Antimycobacterial Activity : Compounds derived from pyrazine structures have shown promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting that this compound may also exhibit similar properties .

Future Directions

Further research is essential to validate the biological activities attributed to this compound. Key areas for investigation include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in live models.
  • Molecular Docking Studies : To elucidate binding affinities and interaction mechanisms with target proteins such as Factor Xa.
  • Expanded Screening : Testing against a broader range of cancer cell lines and infectious agents to fully characterize its pharmacological potential.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(5-(2-phenoxyacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves sequential coupling, deprotection, and cyclization steps. Key steps include:

  • Coupling Reactions : Use bases like DBU or triethylamine to facilitate nucleophilic acyl substitution (e.g., activating carboxylic acid intermediates with EDC/HOBt) .
  • Deprotection : Remove protective groups (e.g., Boc) using TFA in DCM, followed by neutralization with NaHCO₃ to isolate intermediates .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and temperature (60–80°C for cyclization) to improve yields .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on ¹H-NMR signals for the thiazolo[5,4-c]pyridine ring (δ 2.5–3.5 ppm for tetrahydro protons) and pyrazine carboxamide (δ 8.5–9.5 ppm for aromatic protons). Use ¹³C-NMR to confirm carbonyl groups (C=O at ~165–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., C₂₀H₁₈N₆O₃S) with <3 ppm error. Fragmentation patterns can validate the phenoxyacetyl moiety .
  • IR : Key stretches include amide C=O (~1680 cm⁻¹) and thiazole C-S (~680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from stereochemical impurities or tautomeric forms?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/IPA to separate enantiomers, especially if the synthesis involves chiral intermediates .
  • 2D NMR (NOESY/ROESY) : Identify spatial proximities between protons (e.g., NOE correlations between thiazolo-pyridine and pyrazine groups) to confirm regiochemistry .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to distinguish tautomers .

Q. What strategies are recommended for designing experiments to validate the compound’s biological target engagement (e.g., kinase inhibition)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., prioritize residues like Lys33/Glu55 in MAPK pathways). Validate with MD simulations (AMBER) to assess binding stability .
  • Enzymatic Assays : Employ FRET-based kinase assays (e.g., ADP-Glo™) with ATP concentrations near Km (10–50 µM). Include positive controls (staurosporine) and measure IC₅₀ values in triplicate .
  • SAR Analysis : Synthesize analogs with modified phenoxyacetyl/pyrazine groups to correlate structural features with activity trends .

Q. How can researchers address low reproducibility in multi-step syntheses of this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement inline FTIR or ReactIR to monitor intermediate formation (e.g., acylated products) in real time .
  • Quality Control : Use LC-MS to identify impurities (e.g., unreacted starting materials or dehalogenated by-products). Purify via prep-HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
  • Scale-Up Considerations : Optimize mixing efficiency (e.g., switch from batch to flow chemistry) to minimize side reactions during cyclization .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and cellular assays?

  • Methodological Answer :

  • Membrane Permeability : Measure logP (HPLC-derived) to assess cellular uptake. If logP >3, consider efflux pump interference (e.g., P-gp inhibitors like verapamil) .
  • Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .
  • Off-Target Screening : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler™) to rule out polypharmacology .

Q. What computational tools are effective for predicting reactivity or degradation pathways of this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply the AFIR method (via GRRM17 software) to map degradation pathways (e.g., hydrolysis of the phenoxyacetyl group) .
  • pKa Prediction : Use MarvinSketch or ACD/pKa DB to identify labile protons (e.g., amide NH) susceptible to acid/base-mediated degradation .
  • Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B) conditions, followed by LC-MS analysis .

Methodological Resources

  • Synthetic Protocols : Refer to patent-derived procedures for protective group strategies and base selection .
  • Analytical Standards : Cross-reference molecular mass and fragmentation patterns with NIST Chemistry WebBook .
  • Computational Workflows : Adopt ICReDD’s hybrid computational-experimental framework for reaction optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.